molecular formula C13H18N2O B12101127 2-(2-amino-2-methylpropyl)-3,4-dihydroisoquinolin-1(2H)-one

2-(2-amino-2-methylpropyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B12101127
M. Wt: 218.29 g/mol
InChI Key: PAEHQTPBPXFPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-amino-2-methylpropyl)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolines This compound is characterized by its unique structure, which includes an isoquinoline core with an amino-methylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-2-methylpropyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the amino-methylpropyl side chain. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-2-methylpropyl)-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted isoquinoline derivatives.

Scientific Research Applications

2-(2-amino-2-methylpropyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-amino-2-methylpropyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-amino-2-methylpropyl)phenol: This compound shares a similar amino-methylpropyl side chain but has a phenol core instead of an isoquinoline core.

    2-amino-2-methylpropanol: This compound has a similar amino-methylpropyl structure but lacks the isoquinoline core.

Uniqueness

2-(2-amino-2-methylpropyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its isoquinoline core combined with the amino-methylpropyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2-(2-amino-2-methylpropyl)-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C13H18N2O/c1-13(2,14)9-15-8-7-10-5-3-4-6-11(10)12(15)16/h3-6H,7-9,14H2,1-2H3

InChI Key

PAEHQTPBPXFPJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCC2=CC=CC=C2C1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.